REACTION_CXSMILES
|
[O:1]1[C:6]2=[C:7]3[C:12](=[CH:13][CH:14]=C2OCC1)N=CC=C3.CC1C=C(C)C=CC=1S([O-])(=O)=O.[NH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:29]=[CH:28]1.C1(=O)CCC=C1>>[NH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]([CH:13]2[CH2:12][CH2:7][C:6](=[O:1])[CH2:14]2)=[CH:28]1 |f:0.1|
|
Name
|
Intermediate 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC=2C1=C1C=CC=NC1=CC2.CC1=C(S(=O)(=O)[O-])C=CC(=C1)C
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |